

2-Chloro-2-ethoxyacetic acid ethyl ester chemical properties

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Compound of Interest

Compound Name: 2-Chloro-2-ethoxyacetic acid ethyl ester

Cat. No.: B1585489

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An In-depth Technical Guide to **2-Chloro-2-ethoxyacetic acid ethyl ester**: Properties, Synthesis, and Applications

Introduction

2-Chloro-2-ethoxyacetic acid ethyl ester (CAS No. 34006-60-5) is a bifunctional organic molecule of significant interest to the research, pharmaceutical, and fine chemical industries. Its structure, featuring a reactive α -chloro ether and an ethyl ester moiety, makes it a versatile electrophilic building block for complex organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, offering field-proven insights for professionals in drug development and chemical research.

The core utility of this compound stems from the α -chloro ether functional group, which serves as a potent precursor to a stabilized oxocarbenium ion. This inherent reactivity allows for facile nucleophilic displacement of the chloride, enabling the introduction of the ethoxyacetate fragment into a wide array of molecular scaffolds. This reactivity profile is particularly valuable in the construction of substituted heterocycles and other motifs prevalent in medicinal chemistry.

Core Physicochemical & Identification Data

Accurate identification and understanding of a reagent's physical properties are foundational to its effective and safe use in any experimental context. The key identifiers and physicochemical properties of **2-Chloro-2-ethoxyacetic acid ethyl ester** are summarized below.

Property	Value	Source(s)
CAS Number	34006-60-5	[1]
IUPAC Name	ethyl 2-chloro-2-ethoxyacetate	[2]
Synonyms	Chloro(ethoxy)acetic acid ethyl ester, Ethyl 2-chloro-2-ethoxyacetate	[1][2]
Molecular Formula	C ₆ H ₁₁ ClO ₃	[1][2]
Molecular Weight	166.60 g/mol	[2]
Appearance	Clear colorless to orange-brown liquid	[1]
Boiling Point	79 °C @ 12 Torr; 234.8 °C (estimated at 760 Torr)	[1]
Density	~1.116 - 1.228 g/cm ³ (estimated)	[1][2]
Refractive Index	~1.431	[1]
InChI Key	CCAITLKAFIMPIT-UHFFFAOYSA-N	[2]
Stability	Stable under recommended storage conditions.	[1]
Incompatibilities	Strong oxidizing agents, strong bases.	[1]

Analytical & Spectroscopic Profile

While publicly accessible, peer-reviewed spectra for this specific compound are scarce, its structure allows for a confident prediction of its spectroscopic characteristics. A robust quality

control (QC) workflow for this material would typically involve NMR for structural confirmation and purity, GC-MS for assessing volatile impurities, and FTIR for functional group verification.

Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	δ (ppm): ~5.5-5.8 (s, 1H, -O-CH(Cl)-C=O), ~4.2-4.4 (q, 2H, -C(=O)OCH ₂ CH ₃), ~3.7-4.0 (q, 2H, -OCH ₂ CH ₃), ~1.2-1.4 (t, 3H, -C(=O)OCH ₂ CH ₃), ~1.1-1.3 (t, 3H, -OCH ₂ CH ₃). The singlet for the chloro-substituted methine proton is highly characteristic.
¹³ C NMR	δ (ppm): ~165-168 (C=O, ester), ~85-90 (-O-CH(Cl)-C=O), ~65-70 (-OCH ₂ CH ₃), ~60-65 (-C(=O)OCH ₂ CH ₃), ~14-16 (-C(=O)OCH ₂ CH ₃ and -OCH ₂ CH ₃). The downfield shift of the methine carbon is indicative of its attachment to two oxygen atoms and a chlorine atom.
FTIR	ν (cm ⁻¹): ~1750-1770 (strong, C=O stretch, ester), ~1100-1200 (strong, C-O stretch, ether and ester), ~750-850 (C-Cl stretch). The high wavenumber of the carbonyl stretch is influenced by the adjacent electronegative chlorine atom.
Mass Spec (EI)	Expected Fragments (m/z): Loss of ethoxy radical (-45), loss of ethyl ester group (-73), loss of chlorine (-35), and cleavage products corresponding to the oxocarbenium ion. The molecular ion peak [M] ⁺ at m/z 166/168 (in a ~3:1 ratio due to ³⁵ Cl/ ³⁷ Cl isotopes) may be observed.

Note: Predicted values are based on standard chemical shift and absorption frequency tables and analysis of structurally similar compounds.

Synthesis and Purification

The synthesis of α -chloro ethers requires careful control of reaction conditions to prevent side reactions. A plausible and efficient laboratory-scale synthesis of **2-Chloro-2-ethoxyacetic acid ethyl ester** involves the direct chlorination of its non-chlorinated precursor, ethyl ethoxyacetate. The precursor itself can be synthesized from the reaction of ethyl chloroacetate with sodium ethoxide.^[3]

Proposed Experimental Protocol: Synthesis via Chlorination

This protocol is a self-validating system; successful synthesis of the target molecule will be verifiable through the analytical methods described in Section 2.

Step 1: Precursor Synthesis (Ethyl Ethoxyacetate)

- This step is based on the established Williamson ether synthesis.^[3]
- Rationale: Sodium ethoxide is a strong base and nucleophile that readily displaces the chloride from ethyl chloroacetate to form the ether linkage. Anhydrous conditions are critical to prevent hydrolysis of the ester and consumption of the ethoxide.
- Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) under an inert atmosphere (N_2 or Ar).
- Cool the resulting solution to 0 °C in an ice bath.
- Add ethyl chloroacetate (1.0 eq) dropwise to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by carefully adding water. Remove the bulk of the ethanol via rotary evaporation.

- Extract the aqueous residue with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate to yield crude ethyl ethoxyacetate.

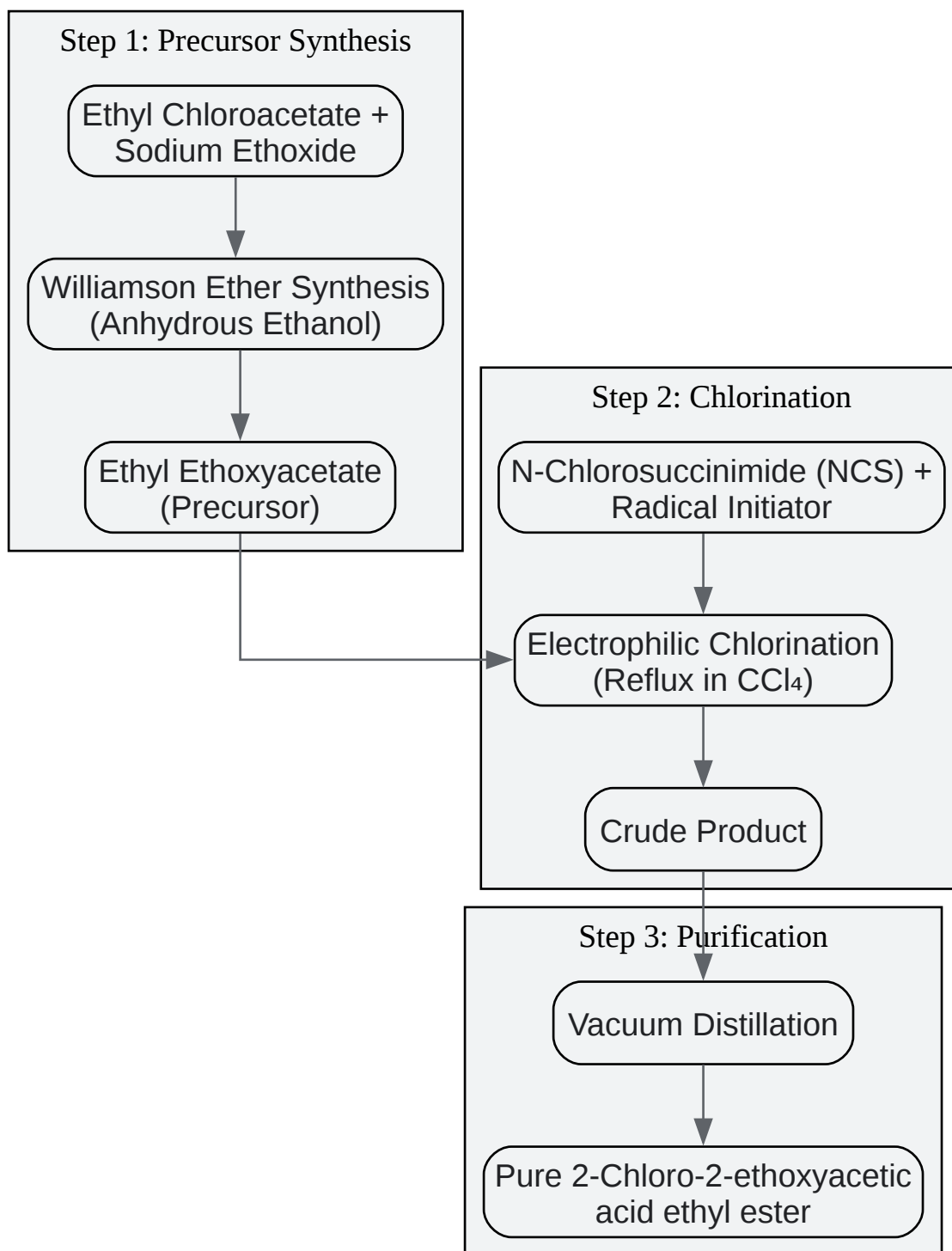
Step 2: Chlorination to Yield Final Product

- Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated C-H bonds, such as the one alpha to both an ether oxygen and an ester carbonyl. A radical initiator like AIBN or benzoyl peroxide is often used, though thermal or photochemical initiation can also be effective.
- Dissolve the crude ethyl ethoxyacetate (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl_4) or dichloromethane (CH_2Cl_2) in a flask equipped with a reflux condenser and magnetic stirrer.
- Add N-Chlorosuccinimide (NCS, 1.1 eq).
- Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
- Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

Step 3: Purification

- Rationale: The product is a liquid with a relatively high boiling point, making vacuum distillation the ideal method for purification to prevent thermal decomposition.
- Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., $\sim 79^\circ\text{C}$ at 12 Torr).^[1]

Synthesis Workflow Diagram



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